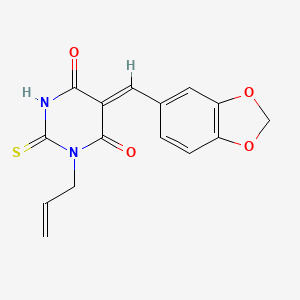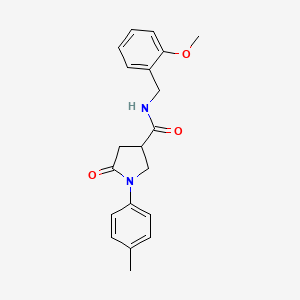
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, commonly known as ENBDM, is a synthetic compound that has been extensively studied for its potential use in scientific research. ENBDM belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
作用機序
ENBDM inhibits the activity of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide by binding to its catalytic domain. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and cell death. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide-mediated DNA repair, leading to increased cell death in cancer cells.
Biochemical and physiological effects:
ENBDM has been shown to have a variety of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as mentioned earlier. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENBDM has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
ENBDM has several advantages for lab experiments. It is a potent inhibitor of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, making it a useful tool for studying the role of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide in DNA repair and cell death pathways. ENBDM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a useful tool for studying cancer treatment. However, ENBDM has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. In addition, ENBDM has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on ENBDM. First, more studies are needed to determine the safety and efficacy of ENBDM in humans. Second, ENBDM could be further studied for its potential use in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Third, ENBDM could be studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fourth, ENBDM could be studied for its potential use in inflammatory diseases such as rheumatoid arthritis. Finally, ENBDM could be further studied to understand its mechanism of action and potential targets beyond N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide inhibition.
合成法
ENBDM is synthesized by the reaction of 4-ethoxy-2-nitroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
ENBDM has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the enzyme N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, which is involved in DNA repair and cell death pathways. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-14-5-6-15(16(10-14)19(21)22)18-17(20)13-8-11(2)7-12(3)9-13/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVDUIOVLRFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)



![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
